2,3-Difluoro-6-isopropylpyridine
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Overview
Description
2,3-Difluoro-6-isopropylpyridine is a fluorinated pyridine derivative with the molecular formula C8H9F2N. This compound is notable for its unique chemical properties, which arise from the presence of fluorine atoms on the pyridine ring. Fluorinated pyridines are of significant interest in various fields due to their enhanced chemical stability and unique reactivity compared to non-fluorinated analogs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-6-isopropylpyridine typically involves the fluorination of pyridine derivatives. One common method is the nucleophilic substitution reaction, where a suitable pyridine precursor is treated with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) . The reaction conditions often require anhydrous solvents and controlled temperatures to achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating reagents and catalysts. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,3-Difluoro-6-isopropylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the pyridine ring can be substituted with other functional groups using reagents such as organolithium compounds or Grignard reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution: Organolithium reagents, Grignard reagents, and transition metal catalysts.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or arylated pyridine derivatives .
Scientific Research Applications
2,3-Difluoro-6-isopropylpyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,3-Difluoro-6-isopropylpyridine involves its interaction with specific molecular targets and pathways. The fluorine atoms on the pyridine ring can enhance the compound’s binding affinity to target proteins or enzymes, leading to altered biological activity . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2,3-Difluoropyridine: Lacks the isopropyl group, resulting in different chemical properties and reactivity.
2,6-Difluoropyridine: Has fluorine atoms at different positions on the pyridine ring, leading to distinct reactivity and applications.
3,5-Difluoro-2,4,6-triazidopyridine: Contains additional azido groups, making it more reactive and suitable for specific applications.
Uniqueness: 2,3-Difluoro-6-isopropylpyridine is unique due to the presence of both fluorine atoms and an isopropyl group on the pyridine ring. This combination imparts specific chemical properties, such as increased stability and unique reactivity, making it valuable for various scientific and industrial applications .
Properties
Molecular Formula |
C8H9F2N |
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Molecular Weight |
157.16 g/mol |
IUPAC Name |
2,3-difluoro-6-propan-2-ylpyridine |
InChI |
InChI=1S/C8H9F2N/c1-5(2)7-4-3-6(9)8(10)11-7/h3-5H,1-2H3 |
InChI Key |
TXUMWEBJQRJCAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=C(C=C1)F)F |
Origin of Product |
United States |
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